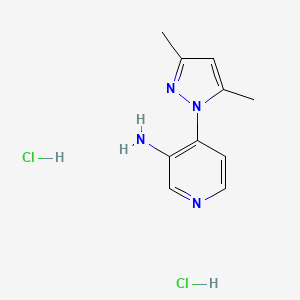

C10H14Cl2N4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C10H14Cl2N4 is known as 3,6-dichloro-N-(2,3-dimethylcyclopentyl)-1,2,4-triazin-5-amine . It has a molecular weight of 261.15096 g/mol .

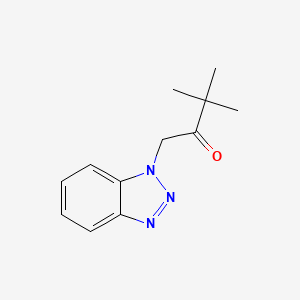

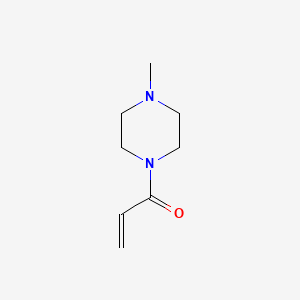

Molecular Structure Analysis

The structure of a molecule can be analyzed using various tools and databases like ChemSpider, MolView, and ChemMine Tools . These platforms allow you to draw structures, convert them into 3D models, and explore similar structures.Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the alteration of oxidation states and the formation of reactive intermediates . Techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis

Physical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points can be analyzed . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

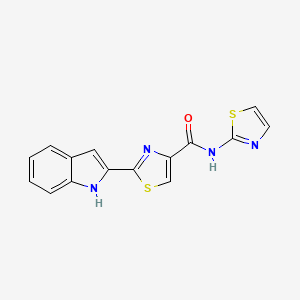

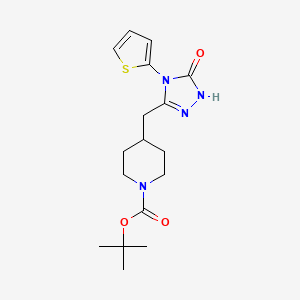

Synthesis of Biologically Active Heterocyclic Compounds

C10H14Cl2N4 serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. This role is crucial in developing pharmaceuticals and other bioactive materials. The ability of compounds like this compound to form stable structures through hydrogen bonding plays a vital role in this process (Qadeer, Rama, Malik, & Raftery, 2007); (Zareef, Iqbal, Qadeer, Arfan, & Lu, 2006).

C1 Catalysis

This compound is involved in C1 catalysis, which refers to the conversion of simple carbon-containing compounds (like CO, CO2, methane) into high-value-added chemicals, intermediates, and clean fuels. The significance of C1 catalysis, especially in the context of rising oil prices and concerns about fossil fuel depletion, underscores the importance of compounds like this compound in this area of research (Bao, Yang, Yoneyama, & Tsubaki, 2019).

Role in Ring-Opening Polymerization (ROP)

This compound also plays a role in the ring-opening polymerization (ROP) of rac-lactide. The variations in the substituents within the compound can affect its catalytic activities, making it useful for producing polylactides with diverse properties (Zhang et al., 2016).

Metal-Organic Framework-Based Heterogeneous Catalysts

In the field of metal-organic frameworks (MOFs), this compound can contribute to the design of heterogeneous catalysts for the conversion of C1 chemistry. These catalysts are pivotal in transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and high value-added chemicals (Cui, Zhang, Hu, & Bu, 2019).

Zeolites in C1 Chemistry

The application of zeolites in C1 chemistry, involving the transformation of C1 molecules like CO, CO2, CH4, is another area where this compound finds relevance. Zeolite-based catalysts, combined with compounds like this compound, facilitate the production of various hydrocarbons and oxygenates from C1 molecules, addressing energy and environmental demands (Zhang, Yu, & Corma, 2020).

properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c1-7-5-8(2)14(13-7)10-3-4-12-6-9(10)11;;/h3-6H,11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJIZPNSPLRRCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=NC=C2)N)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)